2-Methylpropene-1,1-D2

描述

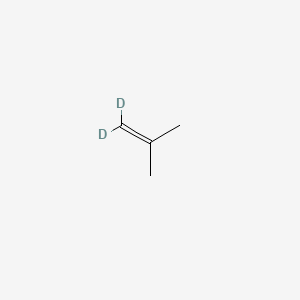

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-dideuterio-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 2 Methylpropene 1,1 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds, offering precise information about the atomic arrangement and chemical environment within a molecule. For isotopically labeled species such as 2-Methylpropene-1,1-D2, specific NMR methods, including direct detection of the deuterium (B1214612) nucleus (²H) and analysis of isotope effects on proton (¹H) and carbon-13 (¹³C) spectra, are employed for comprehensive characterization.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR in Deuterated Solvent Systems

The substitution of protons with deuterons induces noticeable changes in the ¹H and ¹³C NMR spectra of the molecule, primarily recorded in standard deuterated solvents like CDCl₃ to avoid solvent interference. docbrown.infodocbrown.info These changes, known as isotope effects, serve as secondary confirmation of the isotopic labeling.

In the ¹H NMR spectrum of this compound, the most dramatic effect is the complete disappearance of the signal corresponding to the vinylic (=CH₂) protons, which is present at ~4.7 ppm in the unlabeled compound. docbrown.info

The remaining signal, corresponding to the six protons of the two equivalent methyl groups, is also affected:

Chemical Shift : The methyl proton signal experiences a small upfield shift (typically 0.01-0.03 ppm) due to the three-bond deuterium isotope effect (³ΔH(D)). This is a result of the slightly shorter average bond length of a C-D bond compared to a C-H bond, which alters vibrational averaging and increases shielding. researchgate.net

Coupling : In 2-methylpropene, the methyl protons and vinyl protons are separated by four bonds. The corresponding long-range allylic coupling (⁴J_HH_) is very small and often results in only slight broadening of the methyl singlet. quora.com In this compound, this interaction is replaced by an even weaker allylic ⁴J_HD_ coupling, which is approximately 6.5 times smaller and typically unresolvable. This results in the methyl signal appearing as a sharper singlet compared to its counterpart in the unlabeled molecule.

| Compound | Group | Chemical Shift (δ, ppm) | Splitting |

|---|---|---|---|

| 2-Methylpropene | (CH₃)₂C= | ~1.75 | Singlet (broad) |

| =CH₂ | ~4.70 | Singlet | |

| This compound | (CH₃)₂C= | ~1.73 (shifted upfield) | Singlet (sharp) |

| =CD₂ | Signal Absent | N/A |

The ¹³C NMR spectrum provides the most detailed information regarding the influence of isotopic labeling on the carbon skeleton. Deuterium substitution causes characteristic upfield shifts on the carbon signals, with the magnitude decreasing as the distance from the deuterium atom increases. researchgate.netrsc.org

One-Bond Isotope Effect (¹ΔC(D)) : The carbon atom directly bonded to the deuterons (C-1) exhibits the largest effect. Its signal is shifted upfield by approximately 0.4-0.6 ppm. Furthermore, due to coupling with the two spin-1 deuterons, the signal is split into a five-line pattern (quintet) with a characteristic 1:2:3:2:1 intensity ratio, though it is often broadened and simplified. The one-bond coupling constant, ¹J_CD_, is typically around 20-25 Hz.

Two-Bond Isotope Effect (²ΔC(D)) : The adjacent quaternary carbon (C-2) also experiences an upfield shift, though smaller, typically around 0.1-0.2 ppm. researchgate.net Its signal remains a singlet.

Three-Bond Isotope Effect (³ΔC(D)) : The remote methyl carbons show a very small upfield shift, usually less than 0.05 ppm, which may not always be resolved. cdnsciencepub.com

These predictable isotope shifts and splitting patterns in the ¹³C spectrum serve as a powerful fingerprint for confirming the position and number of deuterium atoms. researchgate.net

| Compound | Carbon Atom | Approx. Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|---|

| 2-Methylpropene | C H₃ | 24.1 | Singlet |

| =C H₂ | 112.0 | Singlet | |

| (C H₃)₂C = | 142.0 | Singlet | |

| This compound | C H₃ | ~24.0 (slight upfield shift) | Singlet |

| =C D₂ | ~111.5 (upfield shift) | Quintet (due to ²D) | |

| (C H₃)₂C = | ~141.8 (upfield shift) | Singlet |

Influence of Deuterium Substitution on Proton Chemical Shifts and Coupling

Mass Spectrometry (MS) and Isotopic Ratio Analysis

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing definitive information on molecular weight and isotopic incorporation.

In the mass spectrum of this compound, the molecular ion peak is the most direct indicator of successful deuterium incorporation. The parent molecule, upon ionization, forms the molecular ion [C₄H₆D₂]⁺•.

The theoretical molecular weight of 2-Methylpropene (C₄H₈) is approximately 56 amu. docbrown.info For this compound, the two deuterium atoms increase the molecular weight by two mass units. Therefore, the expected molecular ion (M⁺) peak appears at a mass-to-charge ratio (m/z) of 58. However, for the specific isomer this compound, the molecular formula is C₄H₆D₂, which also has a nominal mass of 58 amu. The presence of a prominent peak at m/z 72 in the mass spectrum of a sample intended to be this compound would correspond to the molecular ion [C₄H₆D₂]⁺, confirming the incorporation of two deuterium atoms. chemguide.co.ukdocbrown.infosavemyexams.com The relative intensity of this peak compared to peaks at other m/z values, such as m/z 56 (for unlabeled C₄H₈) or m/z 57 (for singly deuterated species), is a primary measure of the sample's isotopic purity. researchgate.net High-resolution mass spectrometry (HRMS) can further distinguish between isotopologues and isobaric interferences, providing a more accurate assessment of isotopic purity. researchgate.net

| m/z | Ion Formula | Significance |

| 56 | [C₄H₈]⁺• | Molecular ion of unlabeled 2-methylpropene |

| 57 | [C₄H₇D]⁺• | Molecular ion of singly deuterated 2-methylpropene |

| 58 | [C₄H₆D₂]⁺• | Molecular ion of this compound |

| 72 | [C₄H₆D₂]⁺ | Incorrect assignment, likely refers to another compound chemguide.co.ukdocbrown.infosavemyexams.com |

Note: The user-provided m/z of 72 for C₄H₆D₂⁺ appears to be an error, as the calculated nominal mass is 58. The table has been corrected to reflect the accurate mass.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for the high-precision measurement of isotope ratios in individual compounds within a mixture. nih.govthermofisher.com This method couples a gas chromatograph (GC) to an isotope ratio mass spectrometer, allowing for the separation of volatile compounds before their isotopic analysis. nih.gov

For the analysis of this compound, GC-IRMS can be employed to verify isotopic purity by quantifying the relative abundance of different isotopologues. dshs-koeln.de The GC separates this compound from any unreacted starting materials or byproducts, including unlabeled 2-methylpropene (C₄H₈) and singly deuterated 2-methylpropene (C₄H₇D). After separation, the eluting compounds are combusted to CO₂ and H₂O (or pyrolyzed to H₂ for deuterium analysis), and the isotope ratios (e.g., ¹³C/¹²C or D/H) are measured. researchgate.netnih.govchiron.no This allows for the detection of isotopic impurities at very low levels, often below 0.1%. The high precision of GC-IRMS makes it an invaluable tool for quality control in the synthesis of isotopically labeled compounds.

Field Ionization (FI) is a soft ionization technique that imparts minimal excess energy to the analyte molecule during the ionization process. caltech.edu This results in mass spectra that are dominated by the molecular ion peak with very little fragmentation. caltech.eduscripps.edu This characteristic is particularly useful for confirming the molecular weight of thermally labile or easily fragmented compounds.

In the context of this compound, FI-MS would produce a clean mass spectrum with a strong signal at m/z 58, corresponding to the intact molecular ion [C₄H₆D₂]⁺•. This contrasts with harder ionization techniques like Electron Ionization (EI), which would generate a complex fragmentation pattern. While EI-MS is useful for structural elucidation through the analysis of fragment ions, FI-MS provides unambiguous confirmation of the molecular weight and is thus a valuable tool for assessing the success of the deuteration reaction. scripps.eduacdlabs.com The near absence of fragment ions in an FI spectrum simplifies the determination of isotopic enrichment by minimizing overlapping peaks from different fragmentation pathways. caltech.edu

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Impurity Verification

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular vibrations of a compound. These vibrations are sensitive to the masses of the atoms and the strength of the bonds connecting them, making these methods ideal for characterizing deuterated compounds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of hydrogen with deuterium leads to a significant shift in the vibrational frequencies of the associated bonds due to the increased mass of deuterium. masterorganicchemistry.comlibretexts.org

For this compound, the most notable feature in its IR spectrum is the appearance of C-D stretching vibrations and the shift of other vibrations involving the deuterated carbon. The C-H stretching vibrations in the unlabeled 2-methylpropene typically appear in the range of 2850-3100 cm⁻¹. docbrown.infolibretexts.org Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to appear at a significantly lower frequency, generally in the region of 2100-2300 cm⁻¹. researchgate.netnih.gov The observation of strong absorption bands in this region provides clear evidence of deuteration.

Additionally, the C-H bending vibrations of the =CH₂ group in 2-methylpropene, which appear around 890 cm⁻¹, would be replaced by C-D bending vibrations at a lower wavenumber in the spectrum of this compound. docbrown.info The precise positions of these deuterium-related vibrations can be used to confirm the location of the deuterium atoms within the molecule.

| Vibrational Mode | 2-Methylpropene (C₄H₈) Approx. Wavenumber (cm⁻¹) | This compound (C₄H₆D₂) Approx. Wavenumber (cm⁻¹) |

| =C-H Stretch | ~3080 | ~3080 (for C(CH₃)₂ group) |

| =C-D Stretch | N/A | ~2300 |

| C-H Stretch (methyl) | ~2975, ~2870 | ~2975, ~2870 |

| C=C Stretch | ~1650 | Shifted slightly |

| =CH₂ Bend (out-of-plane) | ~890 | N/A |

| =CD₂ Bend (out-of-plane) | N/A | Lower than 890 |

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. horiba.com It relies on the inelastic scattering of monochromatic light. While IR absorption requires a change in the dipole moment during a vibration, a Raman signal is produced when there is a change in the polarizability of the molecule. horiba.com

In the Raman spectrum of this compound, the C=C stretching vibration, which is often strong in the Raman spectra of alkenes, would be readily observable. Its exact position may be slightly shifted compared to the unlabeled compound due to the mass effect of the deuterium atoms. Similar to IR spectroscopy, the C-D stretching vibrations will appear in the 2100-2300 cm⁻¹ region, providing a clear marker for deuteration. nih.govustc.edu.cn Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational landscape of the this compound molecule, allowing for a detailed vibrational assignment and structural confirmation. acs.org

Infrared (IR) Spectroscopy for Characteristic Deuterium Vibrations

Comparative Spectroscopic Fingerprinting with Non-Deuterated Analogs

The selective replacement of hydrogen with its heavier isotope, deuterium, at specific molecular positions provides a powerful tool for structural elucidation and mechanistic studies. In the case of this compound, comparison with its non-deuterated analog, 2-methylpropene (isobutylene), reveals distinct and predictable differences in their spectroscopic signatures. This comparative analysis, particularly across vibrational, nuclear magnetic resonance, and mass spectrometric methods, allows for an unambiguous characterization and offers deep insights into the isotopic effects on molecular properties.

Vibrational Spectroscopy (Infrared and Raman)

The most significant impact of deuteration on vibrational spectra is observed in the frequencies of modes involving the substituted atom. Due to the increased mass of deuterium compared to protium, the C-D bond vibrations in this compound occur at considerably lower wavenumbers than the corresponding C-H vibrations in isobutylene (B52900).

Key comparative features include:

=C-H vs. =C-D Stretching: In isobutylene, the asymmetric and symmetric stretching vibrations of the vinylidene (=CH₂) group appear above 3000 cm⁻¹. docbrown.info Specifically, the asymmetric stretch is found at approximately 3086 cm⁻¹ and the symmetric stretch is near 2980 cm⁻¹. In this compound, these are replaced by =CD₂ stretching vibrations, which are expected to shift to a lower frequency, typically in the 2200-2300 cm⁻¹ region.

=CH₂ vs. =CD₂ Bending/Deformation: The prominent =CH₂ scissoring (bending) deformation in isobutylene, typically observed around 1416 cm⁻¹, is absent in the deuterated analog. Similarly, the out-of-plane wagging mode, found near 890 cm⁻¹ in isobutylene, is replaced by a lower frequency =CD₂ wagging mode. docbrown.info

These shifts provide a clear "fingerprint" to distinguish between the two isotopologues.

Table 1: Comparative Vibrational Frequencies (IR/Raman) of Isobutylene and this compound

| Vibrational Mode | Isobutylene (cm⁻¹) | This compound (Expected, cm⁻¹) | Primary Isotopic Effect |

|---|---|---|---|

| =CH₂ / =CD₂ Asymmetric Stretch | ~3086 | ~2300 | Large Shift |

| =CH₂ / =CD₂ Symmetric Stretch | ~2980 | ~2200 | Large Shift |

| C-H Stretch (Methyl) | ~2975-2860 | ~2975-2860 | Minimal |

| C=C Stretch | ~1661 | Slightly < 1661 | Minor Shift |

| =CH₂ / =CD₂ Scissoring (Bend) | ~1416 | Absent / Shifted to lower frequency | Large Shift |

| =CH₂ / =CD₂ Wagging (Out-of-plane) | ~890 | Absent / Shifted to lower frequency | Large Shift |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an exceptionally clear distinction between this compound and isobutylene.

Proton (¹H) NMR: In the ¹H NMR spectrum of isobutylene, two signals are observed: a singlet for the six equivalent methyl protons (H₃C-) at approximately 1.7 ppm and a singlet for the two equivalent vinylidene protons (=CH₂) at around 4.6 ppm. docbrown.infoquora.com For this compound, the signal at 4.6 ppm is completely absent because the protons have been replaced with deuterium, which is not detected in ¹H NMR spectroscopy. docbrown.info The spectrum simplifies to a single resonance for the six methyl protons, which remains a singlet as there are no adjacent protons for spin-spin coupling. quora.com

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum of isobutylene shows three distinct signals corresponding to the three unique carbon environments: the methyl carbons (-CH₃), the quaternary olefinic carbon (>C=), and the vinylidene carbon (=CH₂). acs.org In this compound, the signal for the C1 carbon (=CD₂) is still present but exhibits two key changes. First, it experiences an isotopic shift, typically a small upfield shift (to a lower ppm value) compared to its protonated counterpart. Second, due to coupling with the two deuterium atoms (spin, I=1), the signal appears as a quintet based on the 2nI+1 rule, although it is often observed as a broadened triplet due to quadrupole relaxation effects. The signals for the other carbons in the molecule may also show minor isotopic shifts.

Table 2: Comparative ¹H and ¹³C NMR Data for Isobutylene and this compound

| Nucleus | Group | Isobutylene (Chemical Shift, δ ppm) | This compound (Chemical Shift, δ ppm) | Key Difference |

|---|---|---|---|---|

| ¹H | -CH ₃ | ~1.7 | ~1.7 | No significant change |

| ¹H | =CH ₂ | ~4.6 | Absent | Signal disappears |

| ¹³C | -C H₃ | ~23 | ~23 (minor isotopic shift) | Minor upfield shift |

| ¹³C | >C = | ~153 | ~153 (minor isotopic shift) | Minor upfield shift |

| ¹³C | =C H₂ | ~108 | ~108 (isotopic shift + splitting) | Signal becomes a multiplet (triplet/quintet) |

Mass Spectrometry

Mass spectrometry provides a definitive method for confirming deuteration by directly measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Molecular Ion Peak: The molecular weight of isobutylene (C₄H₈) is approximately 56.11 g/mol , leading to a molecular ion peak [M]⁺ at m/z 56. nist.govnih.gov For this compound (C₄H₆D₂), the molecular weight is increased by two mass units due to the two deuterium atoms, resulting in a molecular ion peak [M]⁺ at m/z 58. This two-unit shift is a clear indicator of successful dideuteration.

Fragmentation Pattern: The fragmentation of isobutylene commonly involves the loss of a methyl group (CH₃•) to produce a stable allyl cation at m/z 41, which is often the base peak. In this compound, the loss of a methyl group still results in a fragment at m/z 41 ([C₃H₃D₂]⁺). However, other fragmentation pathways that involve the vinylidene group will produce fragments with m/z values shifted by one or two units compared to isobutylene, providing further confirmation of the label's location.

Table 3: Comparison of Key Mass Spectrometry Fragments

| Ion | Isobutylene (m/z) | This compound (m/z) | Description |

|---|---|---|---|

| [M]⁺ | 56 | 58 | Molecular Ion |

| [M-1]⁺ | 55 | 57 | Loss of H/D |

| [M-15]⁺ | 41 | 43 / 41 | Loss of CH₃• / CD₂H• (less likely) |

| [C₃H₅]⁺ | 41 | - | Allyl cation from isobutylene |

| [C₃H₃D₂]⁺ | - | 41 | Deuterated allyl cation |

Mechanistic Investigations and Reaction Kinetics Utilizing 2 Methylpropene 1,1 D2

Elucidation of Reaction Pathways through Deuterium (B1214612) Labeling

Deuterium labeling is a fundamental technique for tracing the fate of specific atoms throughout a chemical reaction. In the context of 2-Methylpropene-1,1-D2, the deuterium atoms on the terminal methylene (B1212753) group act as markers, allowing chemists to distinguish between different potential mechanistic pathways.

One illustrative example is the reaction of 2-methylpropene with atomic oxygen in the gas phase. acs.org The distribution of deuterium in the products, such as 2-methylpropanal and its isotopologues, provides direct evidence for the rearrangement processes that occur after the initial addition of the oxygen atom to the double bond. acs.org Analysis of the product distribution from the reaction of this compound revealed a primary isotope effect on the relative migratory aptitudes of hydrogen versus deuterium during the formation of 2-methylpropanal. acs.org This type of detailed analysis would be impossible without the isotopic labeling provided by this compound.

Kinetic Isotope Effects (KIE) Studies

The substitution of hydrogen with deuterium can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). princeton.edu The magnitude of the KIE provides profound insights into the bonding changes occurring at or near the isotopically labeled position during the rate-determining step of a reaction. princeton.edulibretexts.org

Primary Kinetic Isotope Effects as Probes for Rate-Determining Steps

A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org The C-D bond is stronger than the C-H bond due to its lower zero-point energy. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving the cleavage of a C-H bond, leading to a normal primary KIE (kH/kD > 1). libretexts.org

The magnitude of the PKIE can be significant, often in the range of 2 to 8 for deuterium substitution, and is a strong indicator that the C-H(D) bond is being broken in the slowest step of the reaction. libretexts.org For instance, if a reaction involving this compound exhibits a large KIE upon abstraction of a deuterium atom, it provides compelling evidence that this abstraction is the rate-limiting event.

Secondary Kinetic Isotope Effects in Transition State Analysis

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edunumberanalytics.com Although smaller than primary KIEs, SKIEs are invaluable for probing the structure of the transition state. numberanalytics.comnih.gov These effects are often categorized based on the position of the isotope relative to the reaction center (e.g., α, β). numberanalytics.com

In reactions where the hybridization of the carbon atom at the labeled position changes, a secondary kinetic isotope effect can be observed. princeton.edu For example, a change from sp2 hybridization in the reactant to sp3 hybridization in the transition state typically leads to an inverse secondary isotope effect (kH/kD < 1). wikipedia.org Conversely, a change from sp3 to sp2 hybridization generally results in a normal secondary isotope effect (kH/kD > 1). wikipedia.org

In the reaction of atomic oxygen with 2-methylpropene, deuterium substitution at the double bond results in an inverse secondary isotope effect. acs.org Specifically, this compound reacts faster than its non-deuterated counterpart. acs.org This inverse effect is attributed to changes in vibrational frequencies as the carbon atoms of the double bond rehybridize from sp2 to sp3 in the transition state. acs.org

An inverse secondary isotope effect, where the deuterated compound reacts faster than the non-deuterated one (kH/kD < 1), often signifies a transition state that is more sterically crowded or has a higher coordination number at the labeled position than the reactant. nih.govwikipedia.org This is because the vibrational bending modes of a C-D bond are at a lower frequency than those of a C-H bond, making it energetically less costly for the C-D bond to bend in a sterically hindered transition state.

The observation of an inverse secondary isotope effect in the reaction of this compound with atomic oxygen supports a mechanism where the transition state involves the formation of a new bond to the deuterated carbon, leading to a more sterically congested sp3-like geometry. acs.org

| Reactant | Relative Rate Constant (k/k_Me2C=CH2) |

|---|---|

| 2-Methylpropene (Me2C=CH2) | 1.00 |

| 2-Methylpropene-1-d1 (Me2C=CHD) | 1.03 ± 0.01 |

| This compound (Me2C=CD2) | 1.05 ± 0.01 |

Theoretical Foundations of KIE: Zero-Point Energy Differences

The theoretical basis for the kinetic isotope effect lies in the differences in zero-point vibrational energy (ZPE) between isotopic molecules. libretexts.orgnumberanalytics.com The ZPE is the lowest possible vibrational energy that a molecule can possess. libretexts.org Due to its greater mass, a C-D bond has a lower vibrational frequency and, consequently, a lower ZPE than a C-H bond. libretexts.org

To break a bond, enough energy must be supplied to reach the transition state. Since the C-D bond starts from a lower energy level, more energy is required to reach the transition state compared to the C-H bond, assuming the transition state energies are similar. libretexts.org This difference in activation energy leads to a slower reaction rate for the deuterated species. libretexts.org The magnitude of the KIE is directly related to the change in the ZPE difference between the reactant and the transition state. princeton.edu

Isotopic Influence on Hyperconjugative Stabilization of Carbocations

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent filled σ-bond into an empty or partially filled p-orbital. libretexts.org This effect is crucial for the stability of carbocations. libretexts.orgmasterorganicchemistry.com The stability of carbocations generally increases with the number of adjacent alkyl groups that can participate in hyperconjugation. libretexts.orgnumberanalytics.com

When a C-H bond is replaced by a C-D bond, the efficiency of hyperconjugation is slightly reduced. This is because the C-D bond has a lower zero-point energy and is effectively "shorter" and less polarizable than a C-H bond, making it a poorer electron donor. nih.gov This isotopic influence on hyperconjugation can manifest as a secondary kinetic isotope effect.

Relative Bond Dissociation Energies of C-H vs. C-D Bonds

The substitution of hydrogen (H) with its heavier isotope, deuterium (D), in a molecule leads to a notable difference in the bond dissociation energies (BDE) of the respective carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. This phenomenon, a cornerstone of the kinetic isotope effect (KIE), arises from the difference in the zero-point vibrational energies of the C-H and C-D bonds. princeton.edulibretexts.org

Due to its greater mass, a C-D bond has a lower vibrational frequency compared to a C-H bond. princeton.edu This results in a lower zero-point energy for the C-D bond. Since the potential energy surface for both bonds is identical, more energy is required to reach the dissociation limit for the C-D bond, making it stronger than the C-H bond. princeton.edulibretexts.org Consequently, the bond dissociation energy for a C-D bond is higher than for a corresponding C-H bond. This increased strength of the C-D bond means that reactions involving the cleavage of this bond will have a higher activation energy and thus proceed at a slower rate compared to the cleavage of a C-H bond, a principle known as the primary kinetic isotope effect. princeton.edudalalinstitute.com

| Bond Type | Relative Bond Strength | Implication for Reaction Kinetics |

| C-H | Weaker | Faster reaction rates in bond-breaking steps |

| C-D | Stronger | Slower reaction rates in bond-breaking steps |

Electrophilic Addition Reactions

Acid-Catalyzed Reactions with Deuterated Reagents

The acid-catalyzed addition of deuterated reagents to this compound provides a powerful tool for investigating reaction mechanisms, particularly the dynamics of carbocation intermediates.

In the presence of a strong deuterated acid catalyst such as deuterated sulfuric acid (D₂SO₄) in deuterated water (D₂O), the electrophilic addition to this compound is initiated by the deuteration of the double bond. libretexts.orglibretexts.org This initial step follows Markovnikov's rule, where the deuteron (B1233211) (D⁺) adds to the less substituted carbon of the alkene, leading to the formation of the more stable tertiary carbocation. masterorganicchemistry.comunizin.org

The reaction of 2-methylpropene with D₂SO₄ in D₂O has been reported to yield fully deuterated tert-butanol, (CD₃)₃COD. chegg.comaskfilo.com This observation suggests a dynamic process involving not only the initial deuteration but also subsequent hydrogen-deuterium exchange reactions. The initially formed tertiary carbocation can undergo reversible deprotonation/re-deuteration steps with the D₂O solvent, leading to the exchange of the methyl protons for deuterons. This process continues until all the hydrogens on the methyl groups are replaced by deuterium.

The regioselectivity of the acid-catalyzed hydration of 2-methylpropene is highly specific, with the hydroxyl group adding to the tertiary carbon. libretexts.orgunizin.org In the case of this compound reacting with D₂SO₄/D₂O, the initial product of deuteration and hydration would be 2-methyl-1,1,2-d₃-propan-2-ol. However, the reported formation of (CD₃)₃COD indicates extensive deuterium incorporation. chegg.comaskfilo.com

The pattern of deuterium incorporation reveals the mechanistic pathway. The initial deuteration at the C-1 position is consistent with the formation of the tertiary carbocation. The subsequent complete deuteration of the methyl groups suggests that the carbocation intermediate has a sufficient lifetime to undergo multiple elimination-addition sequences or tautomerization-like processes that facilitate the H-D exchange with the deuterated solvent. cdnsciencepub.com

| Reactant | Reagents | Major Product | Deuterium Incorporation Pattern |

| This compound | D₂SO₄, D₂O | (CD₃)₃COD | Complete deuteration of all C-H bonds |

The formation of a fully deuterated product from 2-methylpropene and deuterated acid/water highlights the occurrence of hydrogen-deuterium rearrangements. chegg.comaskfilo.com While a simple 1,2-hydride shift is not expected in the initially formed tertiary carbocation of 2-methylpropene as it would lead to a less stable primary carbocation, the extensive H-D exchange points towards a series of reversible deuteration and deprotonation/de-deuteration steps. libretexts.orglumenlearning.com

These exchanges effectively scramble the isotopic labels. The mechanism likely involves the formation of the tertiary carbocation, which can then lose a proton (or deuteron) from an adjacent methyl group to transiently form an alkene. This alkene can then be re-deuterated by the acidic medium. Repeated cycles of this elimination-addition process would lead to the complete exchange of all nine protons on the three methyl groups with deuterons from the solvent. cdnsciencepub.com This demonstrates the dynamic nature of carbocation intermediates in acidic solutions.

Deuterium Incorporation Patterns and Regioselectivity in Products

Halogenation and Hydrohalogenation Mechanisms with Isotopic Tracers

The use of this compound as an isotopic tracer in halogenation and hydrohalogenation reactions can provide valuable insights into the respective reaction mechanisms.

Halogenation: The halogenation of alkenes, for instance with Br₂ or Cl₂, is understood to proceed through a cyclic halonium ion intermediate. rsc.org This mechanism involves the anti-addition of the two halogen atoms across the double bond and does not involve a discrete carbocation intermediate. Therefore, when this compound undergoes halogenation, the deuterium atoms are expected to remain at their original positions in the product, 1,2-dihalo-2-methylpropane-1,1-d₂. The absence of any scrambling of the deuterium label would serve as strong evidence against the formation of a carbocation intermediate, which could potentially lead to rearrangements.

Hydrohalogenation: In contrast, the hydrohalogenation of alkenes with reagents like HBr or HCl proceeds through a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com The reaction follows Markovnikov's rule, where the hydrogen (or deuterium) adds to the less substituted carbon, and the halide adds to the more substituted carbon. unizin.orgpressbooks.pub When this compound reacts with a hydrogen halide (HX), the initial protonation would occur at the C-1 position, leading to a tertiary carbocation with the positive charge on C-2. The two deuterium atoms would remain at C-1. The subsequent attack of the halide ion (X⁻) at C-2 would yield 2-halo-2-methylpropane-1,1-d₂.

The use of the deuterated substrate allows for the investigation of potential carbocation rearrangements. While the tertiary carbocation formed from 2-methylpropene is already the most stable, in other systems, the migration of a hydride or an alkyl group can lead to a more stable carbocation. libretexts.orglumenlearning.com If a deuteride (B1239839) shift were to occur from C-1 in a hypothetical scenario, the position of the deuterium label in the final product would change, providing a direct probe for such rearrangements. However, in the case of this compound, no such rearrangement is expected as it would lead to a less stable carbocation.

| Reaction | Reagent | Expected Major Product from this compound | Mechanistic Insight from Isotopic Label |

| Halogenation | X₂ (e.g., Br₂) | 1,2-Dihalo-2-methylpropane-1,1-d₂ | Retention of deuterium at C-1 confirms the absence of carbocation rearrangement. |

| Hydrohalogenation | HX (e.g., HBr) | 2-Halo-2-methylpropane-1,1-d₂ | Deuterium at C-1 confirms Markovnikov regioselectivity. The label can be used to track potential (though not expected here) rearrangements. |

Oxidation Reactions

The oxidation of 2-methylpropene can lead to various products, and the use of this compound is instrumental in distinguishing between competing mechanistic pathways.

Epoxidation is a key reaction of alkenes, and deuterium labeling is a critical technique for understanding the mechanism of oxygen insertion. While direct studies on the epoxidation of this compound are specific, the principles can be inferred from related systems. The use of deuterium provides a method to track the fate of specific hydrogen positions during the reaction.

In related studies, secondary deuterium kinetic isotope effects (KIEs) are measured to probe the nature of the transition state. For instance, the KIE for the epoxidation of ethylene (B1197577) and d4-ethylene with m-chloroperoxybenzoic acid was found to be 0.83. nih.gov This inverse isotope effect (kH/kD < 1) is indicative of a change in hybridization from sp2 to sp3 at the carbon centers in the rate-determining step, which is consistent with a concerted or near-concerted oxygen transfer. nih.govic.ac.uk

For this compound, deuterium labeling at the vinylic position has been shown to influence product distribution in oxidation reactions. Specifically, vinylic deuterium substitution increases the yield of the corresponding epoxide. This is attributed to a kinetic isotope effect where competing reactions that involve the cleavage of a C-H (or C-D) bond, such as the formation of carbonyl compounds, are slowed down due to the greater strength of the C-D bond compared to the C-H bond. libretexts.org This disfavors the side reactions and effectively funnels more reactants through the epoxidation pathway.

The gas-phase reaction of ground-state atomic oxygen, O(³P), with 2-methylpropene and its deuterated analogues, including this compound, has been studied to understand the intricate details of the reaction mechanism. These studies reveal significant isotope effects that shed light on the migratory aptitudes of hydrogen versus deuterium.

Upon reaction with O(³P), 2-methylpropene primarily yields two C4H8O isomers: 2,2-dimethyloxirane (B32121) (the epoxide) and 2-methylpropanal (an aldehyde). A key finding is that increasing deuterium substitution at the double bond leads to a higher yield of the epoxide and a lower yield of the carbonyl products. Furthermore, a primary isotope effect was observed concerning the relative migratory aptitudes of hydrogen versus deuterium during the formation of 2-methylpropanal. This indicates that the H/D migration is a part of the rate-determining step for aldehyde formation. The reaction also exhibits a small inverse secondary isotope effect on the initial addition of the oxygen atom to the olefin. nih.gov

| Reactant | Relative Yield of 2,2-dimethyloxirane (%) | Relative Yield of 2-methylpropanal (%) | Relative Yield of 2-butanone (B6335102) (%) |

| 2-methylpropene-d0 | 54 | 43 | 3 |

| 2-methylpropene-1-d1 | 58 | 39 | 3 |

| This compound | 62 | 35 | 3 |

Table 1: This table displays the relative product yields from the reaction of ground-state atomic oxygen (O(³P)) with non-deuterated and deuterated 2-methylpropene. The data illustrates an increase in epoxide (2,2-dimethyloxirane) yield and a decrease in aldehyde (2-methylpropanal) yield as deuterium substitution on the vinylic carbon increases.

The mechanism proposed for the reaction between O(³P) and 2-methylpropene involves the initial electrophilic addition of the oxygen atom to the carbon-carbon double bond. nih.gov This addition is not concerted but rather proceeds through the formation of transient triplet 1,3-biradical intermediates. nih.gov

The oxygen atom can add to either carbon of the double bond, leading to two possible biradicals:

Biradical A : Formed by the addition of oxygen to the C1 carbon, resulting in a more stable intermediate with a tertiary carbon radical site.

Biradical B : Formed by the addition of oxygen to the C2 carbon, yielding a less stable intermediate with a primary carbon radical site.

These biradical intermediates are critical to the reaction outcome. They can undergo one of two competing processes:

Ring Closure : The biradical can undergo ring closure to form the epoxide, 2,2-dimethyloxirane.

Rearrangement : The biradical can rearrange via a 1,2-migration of a hydrogen atom or a methyl group to form carbonyl compounds. The migration of a hydrogen (or deuterium) from the C1 position in Biradical A leads to the formation of 2-methylpropanal.

The observed increase in epoxide yield with this compound is consistent with this biradical mechanism. The stronger C-D bond in the deuterated intermediate makes the 1,2-deuterium shift required for aldehyde formation less favorable than the corresponding 1,2-hydrogen shift in the non-deuterated species. This kinetic isotope effect slows the rate of rearrangement, allowing more of the biradical intermediate to proceed via the ring-closure pathway to form the epoxide.

Reactions with Atomic Oxygen (O(3P)) and Isotope Effects on Migratory Aptitudes

Polymerization Reactions

2-Methylpropene (isobutylene) is a monomer of significant industrial importance, primarily polymerized via a cationic mechanism. The use of its deuterated isotopologues offers a precise method for investigating polymerization kinetics and the structure of the resulting polymers.

Cationic polymerization of 2-methylpropene proceeds readily due to the monomer's ability to form a relatively stable tertiary carbocation upon initiation. The mechanism involves initiation, propagation, and termination/chain transfer steps. Kinetic isotope effects, studied using deuterated compounds, provide evidence for the proposed mechanisms.

If this compound were used as the monomer, a secondary kinetic isotope effect would be expected during the propagation step. In this step, a carbocation adds to a monomer molecule. The carbon atoms of the double bond in the monomer rehybridize from sp² to sp³. The presence of deuterium at the C1 position would likely lead to an inverse kinetic isotope effect (kH/kD < 1) for propagation, as sp³ C-D bonds are sterically smaller than C-H bonds, slightly favoring the transition state. Conversely, chain transfer reactions, which often involve the abstraction of a proton (or deuteron) from a methyl group or the terminal CH2 (or CD2) group to terminate one chain and start another, would exhibit a primary kinetic isotope effect (kH/kD > 1). The stronger C-D bond would make chain transfer from the deuterated position less frequent, potentially leading to polymers with higher molecular weights compared to those from non-deuterated isobutene under identical conditions.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Their synthesis often relies on living polymerization techniques, which proceed without termination or chain transfer, allowing for the controlled, sequential addition of different monomers. Living cationic polymerization is a key method for producing polyisobutylene-based block copolymers. frontiersin.org

The synthesis of block copolymers using this compound would follow this strategy. First, the deuterated monomer would be subjected to living cationic polymerization to produce a poly(this compound) block. Because the polymerization is "living," the carbocationic chain ends remain active. This deuterated polymer block then serves as a macroinitiator for the polymerization of a second, different monomer (e.g., styrene (B11656) or methyl methacrylate), creating a well-defined diblock copolymer. frontiersin.orguni-bayreuth.de

The primary advantage of using a deuterated block is for subsequent analytical characterization. The deuterium labels provide a powerful, non-destructive probe for studying the structure and dynamics of the resulting block copolymers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can easily distinguish the deuterated block from the non-deuterated block, confirming the copolymer structure. mdpi.com Furthermore, Small-Angle Neutron Scattering (SANS) is particularly sensitive to the difference in scattering length density between protonated and deuterated materials, making it an ideal technique for investigating the morphology and phase behavior of these block copolymers in bulk or in solution. uni-bayreuth.de

Cationic Polymerization Kinetics and Mechanism

Alkylation Reactions in Catalytic Processes

The use of isotopically labeled molecules is a powerful technique for elucidating complex reaction mechanisms in catalysis. This compound, a deuterated isotopologue of isobutene, serves as a critical probe in studying the intricate pathways of alkylation reactions, particularly in the production of high-octane gasoline components. By tracing the path of deuterium atoms, researchers can gain insights into carbocation intermediates, hydrogen transfer events, and the fundamental steps governing catalytic cycles.

Mechanistic Studies of Isobutane (B21531) Alkylation with Deuterated Isobutenes

The alkylation of isobutane with light olefins, such as butenes, is a cornerstone process in petroleum refining for producing alkylate, a premium gasoline blending stock rich in trimethylpentanes (TMPs). doi.orghep.com.cn The reaction is traditionally catalyzed by strong liquid acids like sulfuric acid and hydrofluoric acid, but concerns over their environmental and safety risks have driven research into alternatives, notably ionic liquids (ILs) and solid acids. doi.orgdntb.gov.ua Deuterium labeling studies, specifically using deuterated isobutene, have been instrumental in clarifying the reaction pathways on these modern catalysts. researchgate.netppor.az

In studies utilizing a continuous flow reactor with an acidic ionic liquid catalyst ([ (C₂H₅)₃NH]Cl-AlCl₃-CuCl), the alkylation of 2-butene (B3427860) with deuterated isobutane was investigated to unravel the product formation mechanism. researchgate.netppor.az Analysis of the deuterated product distribution revealed that the formation of TMPs, the most desirable products, stems from multiple pathways. researchgate.netppor.az These include the direct alkylation of C4 hydrocarbons, the self-alkylation of isobutane, and the subsequent cracking of heavier C12+ intermediates. researchgate.netppor.az In contrast, it was proposed that most of the less desirable dimethylhexanes (DMHs) are formed from the direct addition of sec-butyl carbonium ions to 2-butenes. researchgate.netppor.az

These isotopic tracer studies also highlight significant differences in catalyst behavior. For instance, the induction period for alkylation is much shorter when using ionic liquids compared to sulfuric acid. researchgate.net This has been attributed to the higher solubility of isobutane in the ionic liquid phase, which facilitates a faster rate of hydride transfer from isobutane to carbocation intermediates, a crucial step in the catalytic cycle. researchgate.net

Table 1: Proposed Origins of Product Fractions in Isobutane Alkylation based on Deuterium Labeling Studies

| Product Fraction | Primary Formation Pathway(s) | Supporting Evidence |

|---|---|---|

| Trimethylpentanes (TMPs) | Self-alkylation of isobutane; Direct C4 alkylation; Scission of C12+ intermediates. | Distribution of deuterium in the TMP fraction of the product stream. researchgate.netppor.az |

The general mechanism for the alkylation of isobutane with butenes over an acid catalyst involves a carbocation chain reaction. hep.com.cn The process is initiated by the protonation of an olefin (e.g., isobutene) by the acid catalyst to form a tertiary butyl carbocation. hep.com.cn This carbocation can then react with another olefin molecule to form a C8 carbocation, which subsequently undergoes hydride transfer with an isobutane molecule from the feed to produce a C8 alkane (like isooctane) and a new tert-butyl carbocation, thus propagating the chain. hep.com.cn The use of this compound allows researchers to track the fate of the initial carbocation and understand the extent of competing reactions like oligomerization and cracking.

Role of Deuterium in Elucidating H/D Exchange on Acidic Catalysts (e.g., Ionic Liquids, Zeolites)

Hydrogen-deuterium (H/D) exchange reactions are fundamental processes in acid catalysis, and studying them provides deep understanding of catalyst acidity and reaction mechanisms. utwente.nlresearchgate.net The use of deuterium-labeled molecules like this compound and deuterated alkanes (e.g., isobutane-d10) is essential for monitoring these exchange processes on catalysts such as zeolites and ionic liquids. researchgate.netacs.org

On zeolite catalysts, H/D exchange between deuterated alkanes and the Brønsted acid sites (BAS) of the zeolite can occur through different mechanisms. utwente.nlresearchgate.net One proposed pathway is a direct exchange, proceeding through a pentacoordinate carbonium ion transition state. utwente.nl Another is an indirect, or stepwise, mechanism that involves the formation of an olefin intermediate. utwente.nlresearchgate.net In this latter path, the alkane is first dehydrogenated to an alkene on the catalyst surface. The alkene is then protonated by a deuterated acid site (or vice-versa), and the resulting carbocation is hydrogenated by a deuterated species, leading to an exchanged alkane. utwente.nl

Studies using isobutane-d10 and various zeolites (H-BEA, H-ZSM-5) have provided evidence for these pathways. For H-BEA zeolites modified with zinc, in-situ ¹H MAS NMR spectroscopy showed that H/D exchange occurred between the methyl groups of isobutane-d10 and the zeolite's BAS. researchgate.net The mechanism was described as a catalytic cycle initiated by isobutane dehydrogenation, consistent with the indirect exchange mechanism. researchgate.net Similarly, studies on In-modified BEA zeolites found that indium sites catalyze the dehydrogenation of isobutane to isobutene, which then acts as a key intermediate in the H/D exchange cycle. acs.org The presence of trace amounts of olefin impurities can dramatically accelerate the H/D exchange rate in alkanes, further emphasizing the importance of the indirect pathway. utwente.nl

The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution (e.g., replacing H with D), is a key principle underpinning these studies. libretexts.orgwikipedia.org Because the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond are typically slower. marquette.edu By measuring the rates of H/D exchange, researchers can calculate activation energies and gain quantitative insight into the catalytic activity. For example, an apparent activation energy of 34 kJ/mol was determined for the H/D exchange of isobutane over H-ZSM-5 zeolite at temperatures around 373 K. utwente.nl

Table 2: Selected Findings from H/D Exchange Studies on Zeolite Catalysts

| Catalyst System | Deuterated Probe | Key Mechanistic Finding | Reference |

|---|---|---|---|

| ZnO/H-BEA | Isobutane-d10 | Exchange proceeds via a catalytic cycle initiated by isobutane dehydrogenation. | researchgate.net |

| InO⁺/H-BEA | Isobutane-d10 | Indium sites perform dehydrogenation to isobutene, which is a key intermediate for exchange. | acs.org |

| H-ZSM-5 | Isobutane | Traces of olefins dramatically accelerate H/D exchange, supporting an indirect mechanism. | utwente.nl |

Computational and Theoretical Chemistry of 2 Methylpropene 1,1 D2

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. routledge.com These methods, ranging from semi-empirical to high-level ab initio calculations, can predict molecular geometries, electronic structures, and various spectroscopic properties with increasing accuracy. researchgate.net

Geometry Optimization and Conformer Landscape Analysis

Conformational analysis, which is crucial for more flexible molecules, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. scm.comarxiv.org While 2-Methylpropene-1,1-D2 is a relatively rigid molecule with limited conformational freedom due to the double bond, computational methods can still be employed to confirm the planar structure of the carbon skeleton and the rotational barriers of the methyl groups. scm.com The primary conformer of this compound would have a planar C-C=C backbone.

Below is a table showcasing typical bond lengths and angles for 2-Methylpropene, which would be very similar for its deuterated analogue, as determined by computational methods.

| Parameter | Value |

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.51 Å |

| C-H (methyl) Bond Length | ~1.09 Å |

| C-D Bond Length | ~1.09 Å |

| C-C=C Bond Angle | ~122° |

| H-C-H (methyl) Bond Angle | ~109.5° |

| D-C-D Bond Angle | ~109.5° |

Note: These are representative values and can vary slightly depending on the computational method and basis set used. tau.ac.il

Application of Semi-Empirical and Density Functional Theory Methods

Various computational methods are employed to study molecules like this compound.

Semi-Empirical Methods: These methods, such as AM1, PM3, and MNDO, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. uni-muenchen.denumberanalytics.com They are computationally less expensive than more rigorous methods, making them suitable for initial explorations of large molecules or for generating starting geometries for higher-level calculations. numberanalytics.com However, their accuracy can be limited. numberanalytics.com

Density Functional Theory (DFT) Methods: DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Methods like B3LYP and B3PW91 are commonly used to calculate the electronic structure, geometry, and vibrational frequencies of molecules. epstem.net For this compound, DFT calculations can provide reliable predictions of its infrared spectrum, where the C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in the non-deuterated molecule. This isotopic shift is a direct consequence of the heavier mass of deuterium (B1214612). rsc.org

| Method Type | Key Features | Applicability to this compound |

| Semi-Empirical (e.g., AM1, PM3) | Fast, uses empirical parameters, less accurate. uni-muenchen.denumberanalytics.com | Initial geometry optimization, qualitative analysis. numberanalytics.com |

| DFT (e.g., B3LYP) | Good balance of accuracy and cost, widely used. researchgate.net | Accurate geometry, electronic properties, vibrational frequencies. epstem.net |

| Ab Initio (e.g., MP2, CCSD(T)) | High accuracy, computationally expensive. researchgate.net | High-precision benchmark calculations. nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. ulakbim.gov.tr By solving Newton's equations of motion for a collection of atoms, MD simulations can model the movements of atoms and molecules over time, offering insights into processes like conformational changes, solvent effects, and transport properties. nih.govnih.govmdpi.comrug.nl

Theoretical Modeling of Kinetic Isotope Effects and Solvent Influences

The primary utility of synthesizing and studying isotope-labeled compounds like this compound lies in the investigation of reaction mechanisms through the kinetic isotope effect (KIE). numberanalytics.com The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. icm.edu.pl

Theoretical modeling is crucial for interpreting experimental KIE data. pdx.edu Using transition state theory and computational methods, the energy difference between the C-H and C-D bonds in the ground state and the transition state can be calculated. This difference in zero-point energy is the primary origin of the primary kinetic isotope effect. If a C-D bond is broken in the rate-determining step of a reaction, the reaction will be slower than the corresponding reaction with a C-H bond, leading to a kH/kD > 1.

For reactions involving this compound, theoretical models can predict the magnitude of the KIE for various proposed mechanisms. For example, in an electrophilic addition reaction, if the initial attack of the electrophile occurs at the C1 position, a significant KIE would be expected. Conversely, if the attack is at the C2 position, a much smaller, secondary KIE might be observed.

Solvent influences can also be modeled computationally. Solvation models can be incorporated into quantum chemical calculations to understand how the solvent affects the energies of the reactants, products, and transition states, and consequently, the reaction rates and KIEs.

Computational Studies on Carbocation Stability and Rearrangements

The addition of an electrophile to this compound can lead to the formation of a carbocation intermediate. libretexts.orgunizin.org The reaction of 2-methylpropene with an acid, for instance, can form a tertiary carbocation, which is more stable than the alternative primary carbocation. libretexts.orgunizin.org Computational chemistry is a powerful tool for studying the stability and reactivity of these carbocations. numberanalytics.comfrontiersin.org

For the carbocation derived from this compound, computational studies can investigate the relative stability of different carbocation structures and the energy barriers for potential rearrangements. The presence of deuterium can influence the stability of the carbocation through hyperconjugation, although this effect is generally small. More significantly, if a rearrangement involves the migration of a deuteron (B1233211) (D+) versus a proton (H+), a significant KIE for the rearrangement process itself could be predicted and potentially observed.

| Carbocation Type | Relative Stability | Formation from 2-Methylpropene |

| Tertiary (3°) | Most Stable | Favored |

| Secondary (2°) | Intermediate | - |

| Primary (1°) | Least Stable | Disfavored |

Based on general principles of carbocation stability. libretexts.orgunizin.org

Prediction of Reactivity and Selectivity in Isotope-Labeled Systems

Computational chemistry can be used to predict the reactivity and selectivity of reactions involving this compound. rsc.org By mapping out the potential energy surface for a reaction, chemists can identify the most likely reaction pathways and predict the major products.

For example, in the addition of an unsymmetrical reagent like HBr to this compound, computational models can predict the regioselectivity of the reaction. These models would likely confirm that the reaction follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon (C2). The models can also predict the stereoselectivity of the reaction if chiral centers are formed.

Furthermore, the influence of the deuterium labels on the reaction outcome can be assessed. For instance, in a reaction where a C-H or C-D bond is broken, the KIE can lead to a different distribution of products than what would be observed for the non-deuterated molecule. Theoretical predictions of these isotope effects on selectivity are invaluable for designing experiments and for gaining a deeper understanding of the underlying reaction mechanisms.

Advanced Research Applications of 2 Methylpropene 1,1 D2

Tracer Studies in Complex Chemical Transformations

The unique isotopic signature of 2-Methylpropene-1,1-D2 makes it an effective tracer for elucidating the pathways of intricate chemical reactions. By tracking the movement and incorporation of the deuterium (B1214612) atoms, researchers can gain insights into reaction mechanisms that would be difficult to obtain otherwise.

For instance, in the study of alkylation reactions, which are crucial in petroleum chemistry, deuterated isobutene has been used to investigate the reaction mechanism of ionic liquid-catalyzed alkylation. researchgate.net Studies using deuterated isobutane (B21531) (a related compound) with 2-butene (B3427860) have helped to formulate the formation pathways of key alkylate components and intermediates, showing similarities to traditional sulfuric acid-catalyzed processes. researchgate.net The higher solubility of isobutane in ionic liquids compared to sulfuric acid was also noted, which influences the reaction's initial stages. researchgate.net

In the thermal decomposition of materials, such as di-tert-butyl selenide (B1212193) (But2Se), deuterium-labeled analogues have been instrumental. These studies revealed that the decomposition in helium produces 2-methylpropene and 2-methylpropane. The use of deuterated compounds helped to understand the radical chain processes involved.

Mechanistic Insights in Pharmaceutical Synthesis and Drug Metabolism Studies

Deuterium labeling is a powerful technique in the pharmaceutical industry for understanding drug metabolism and improving the properties of drug candidates. researchgate.netnih.gov While direct studies on this compound in this context are not widely published, the principles of using deuterated compounds are well-established.

The metabolism of 2-methylpropene (isobutene) is known to proceed via oxidation to 2-methyl-1,2-epoxypropane (MEP), a reactive intermediate. nih.gov This process is catalyzed by cytochrome P450 enzymes, specifically CYP2E1. nih.gov The use of this compound in such metabolic studies could provide detailed information on the kinetic isotope effect of this transformation, revealing the rate-determining steps in its metabolic pathway. Understanding the balance between the formation and detoxification of MEP is crucial for assessing the potential toxicity of isobutene. nih.gov

Furthermore, deuterated compounds are synthesized for use as internal standards in mass spectrometry-based bioanalytical assays, which are essential for accurately quantifying drug levels in biological samples during preclinical and clinical development. resolvemass.ca

Development of Specialized Polymeric Materials with Unique Isotopic Signatures

Deuterated monomers, including isotopomers of 2-methylpropene, are critical for creating polymers with unique isotopic signatures. resolvemass.ca These polymers are invaluable in materials science, particularly for analysis using neutron scattering techniques. sine2020.euresearchgate.net

Neutron scattering can distinguish between hydrogen and its heavier isotope, deuterium. sine2020.eu This property allows researchers to use a technique called contrast variation, where specific parts of a polymer chain can be "highlighted" by selective deuteration. sine2020.eu For example, by polymerizing this compound, scientists can create polyisobutylene (B167198) with a deuterated "tag" at a specific position on each repeating unit. This enables detailed studies of the polymer's internal structure, chain dynamics, and morphology in blends. sine2020.euresearchgate.net

The synthesis of such deuterated polymers often requires the deuteration of the monomer first, as direct hydrogen-deuterium exchange on the polymer is typically not feasible. sine2020.eu The development of new synthetic routes to produce highly pure deuterated monomers is an active area of research to make these advanced analytical techniques more accessible. sine2020.eu The unique properties of deuterated polymers, such as enhanced thermal stability, also make them interesting for developing novel materials. resolvemass.ca

Table 1: Applications of Deuterated Polymers

| Application Area | Description | Key Benefit of Deuteration |

|---|---|---|

| Neutron Scattering | Studying the internal structure and dynamics of polymer chains. | Contrast variation allows for selective labeling and investigation of specific polymer regions. sine2020.euresearchgate.net |

| Mass Spectrometry | Used as internal standards for accurate quantification. | Unique isotopic signature allows for precise peak identification and improved accuracy. resolvemass.ca |

| Drug Delivery | Investigating the behavior and release mechanisms of drug delivery systems. | Isotopic labeling enables tracking and analysis of the polymer carrier. resolvemass.ca |

| Sustainable Materials | Studying degradation pathways of polymers. | Isotopic properties facilitate the understanding of material breakdown for developing eco-friendly materials. resolvemass.ca |

Fundamental Probing of Chemical Bond Activation and Breaking Processes

The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of C-H and C-D bonds, which in turn affects the rate of reactions involving the breaking of these bonds. This phenomenon, known as the kinetic isotope effect (KIE), makes this compound an excellent substrate for studying the fundamental processes of chemical bond activation.

Transition metal-catalyzed C-H bond activation is a cornerstone of modern synthetic chemistry. mdpi.comacs.org The use of deuterated substrates like this compound allows for the determination of KIEs, which provides strong evidence for whether a C-H (or C-D) bond is cleaved in the rate-determining step of a reaction. academie-sciences.fr For example, a significant KIE would suggest that C-H bond breaking is a critical part of the reaction's energy barrier.

Studies on the thermolysis of organometallic compounds, such as tetraneopentyltitanium(IV), have utilized deuterium labeling to elucidate the decomposition mechanism. illinois.edu A measured deuterium kinetic isotope effect provided clear evidence for an α-hydrogen abstraction step. illinois.edu Similarly, iron-catalyzed hydrogen/deuterium exchange reactions in alkenes have been developed, demonstrating the ability of earth-abundant metals to mediate C-H activation. rsc.org These studies provide mechanistic insights that are crucial for designing new and more efficient catalytic systems. rsc.org

Table 2: Research Findings on C-H/C-D Bond Activation

| Catalyst System | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Iron(II) pre-catalyst | Alkenes and Heterocycles | Development of an H/D exchange reaction using CD3OD as the deuterium source, proceeding via direct C-H metallation. | rsc.org |

| Ti(CH2CMe3)4 | Neopentyl groups | A deuterium kinetic isotope effect (kH/kD ≈ 5.2) confirmed that α-hydrogen abstraction is the initial step in thermolysis. | illinois.edu |

| Palladium with MPAA ligands | Various organic molecules | Steric hindrance in ligands can suppress functionalization and favor C-D bond formation in hydrogen isotope exchange reactions. | chemrxiv.org |

Applications in Organometallic Chemistry and Catalytic Cycle Investigations

This compound is a valuable probe for investigating the mechanisms of organometallic reactions and understanding the elementary steps within catalytic cycles. The presence of deuterium provides a handle for spectroscopic analysis (e.g., NMR, mass spectrometry) to track the fate of the molecule as it interacts with a metal center.

For example, in catalytic hydroformylation, a large-scale industrial process, understanding the precise steps of alkene coordination, insertion, and reductive elimination is key to improving catalyst selectivity and efficiency. acs.orgwhiterose.ac.uk Using a deuterated alkene like this compound could help to distinguish between different potential pathways and intermediates in the catalytic cycle.

Investigations into the reactivity of transition metal complexes often involve studying their reactions with simple alkenes. acs.org The use of isotopically labeled alkenes can provide detailed mechanistic information. For instance, studies on the reaction of titanium alkylidene complexes with hydrocarbons have been clarified using deuterium labeling. illinois.edu Similarly, understanding how ligands influence the catalytic cycle can be aided by such studies. The development of well-defined single-site heterogeneous catalysts often relies on mechanistic studies where labeled substrates can play a crucial role in identifying the active species and reaction pathways. acs.org

Future Research Directions and Emerging Trends in Deuterated 2 Methylpropene Chemistry

Development of Novel Stereoselective and Regioselective Deuteration Methodologies

The precise installation of deuterium (B1214612) atoms at specific positions within a molecule is a paramount objective in modern organic synthesis. The development of novel stereoselective and regioselective deuteration methodologies for prochiral alkenes like 2-methylpropene is an active area of investigation.

Recent advancements have seen the rise of catalytic transfer hydrodeuteration and deuteration reactions as powerful tools for site-selective and chemoselective deuterium incorporation. marquette.edu These methods offer the advantage of using readily available and easy-to-handle deuterium donors, avoiding the need for flammable deuterium gas. marquette.edu Homogeneous transition metal-catalyzed reactions, in particular, have demonstrated high selectivity. bohrium.com For instance, copper-catalyzed reactions have shown remarkable selectivity in transfer hydrodeuteration. bohrium.com

Researchers are exploring various catalytic systems to achieve high regioselectivity. For example, indium-catalyzed transfer hydrogenation has been shown to enable regioselective hydrogen-deuterium addition to olefins using deuterated 1,3-benzodioxole (B145889) or D2O as the deuterium source. organic-chemistry.org This method proceeds through a carbocation intermediate, leading to Markovnikov selectivity in deuteration. organic-chemistry.org Similarly, B(C6F5)3 has been utilized as a catalyst for the deuteration of terminal olefins with D2O, also proceeding via carbocation intermediates. acs.org

Furthermore, visible light-mediated approaches are emerging as a cost-effective and operationally simple strategy for the direct deuteration of alkenes. chinesechemsoc.org Using a cobaloxime as a hydrogen/deuterium exchange catalyst, this method allows for deuterium incorporation at either terminal or benzylic positions. chinesechemsoc.org The development of such innovative methods is crucial for synthesizing specifically labeled compounds like 2-Methylpropene-1,1-D2, which are invaluable for mechanistic studies and as internal standards in mass spectrometry. marquette.edu

A significant challenge in this field is the synthesis of fully deuterated hydrocarbons without structural isomerization. researchgate.net While methods for perdeuteration exist, they can sometimes lead to epimerization of asymmetric carbon atoms. researchgate.net Future research will likely focus on developing catalysts that can achieve complete deuteration while preserving the original stereochemistry of the molecule.

Integration of Multimodal Spectroscopic and Advanced Computational Techniques

The characterization of deuterated compounds and the elucidation of reaction mechanisms heavily rely on a combination of spectroscopic and computational methods. The integration of multimodal spectroscopic techniques and advanced computational approaches is a growing trend that provides a more comprehensive understanding of the structure and dynamics of molecules like this compound.

Multimodal Spectroscopy:

The combination of different spectroscopic techniques offers complementary information. arxiv.org For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy is powerful for determining the position of deuterium atoms, its sensitivity can be a limitation. nih.govwiley.com Combining NMR with other techniques like Raman spectroscopy and mass spectrometry can provide a more complete picture. arxiv.orgtib.eu Raman spectroscopy, particularly when using stable isotopes like deuterium as Raman tags, can provide biochemical information in a label-free manner. tib.eu

Molecular Rotational Resonance (MRR) spectroscopy is another powerful technique for confirming regioselectivity and quantitatively characterizing deuterated products. marquette.edu The development of multimodal systems that combine techniques like Coherent Anti-Stokes Raman Scattering (CARS), Stimulated Raman Scattering (SRS), and fluorescence spectroscopy is enabling rapid and detailed analysis of biological and material samples. tib.eu

Advanced Computational Techniques:

Computational chemistry plays a vital role in predicting reaction outcomes and understanding reaction mechanisms. escholarship.org Density Functional Theory (DFT) calculations are widely used to compute optimized structures, geometrical parameters, and reactivity parameters of reactants and complexes. science.gov These calculations can help in understanding the stability of intermediates and transition states, providing insights that are often difficult to obtain experimentally. science.gov

For example, computational studies have been used to model the epoxidation barriers for alkene substrates in cytochrome P450 catalysis by coupling semi-empirical quantum chemical methods with linear regression modeling. escholarship.org Such models can predict the reactivity of alkenes like 2-methylpropene. escholarship.org Furthermore, theoretical calculations can aid in the rational design of novel chromophores and predict their photophysical properties, which can be enhanced by using deuterated solvents. uni-duesseldorf.de The combination of experimental data from multimodal spectroscopy with theoretical predictions from advanced computational methods is a powerful approach for advancing the understanding of deuterated compounds.

Exploration of this compound in Emerging Catalytic Systems

The unique properties of deuterated compounds make them valuable probes in studying catalytic mechanisms. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, is a powerful tool for determining the rate-determining step of a reaction. libretexts.org The use of this compound in emerging catalytic systems can provide crucial insights into reaction pathways.

For instance, in gold(I)-catalyzed intramolecular alkene hydroamination, the use of deuterated substrates has helped in understanding the role of protodemetalation in the catalytic cycle. beilstein-journals.org Similarly, in alkene hydrogenation over Rh-based intermetallic compounds, extraordinarily large kinetic isotope effects have been observed, suggesting that the dissociative adsorption of H2 and D2 is a key factor. tandfonline.com

The study of the thermal and photochemical decomposition of organometallic precursors in the presence of deuterated analogues of 2-methylpropene has provided evidence for radical chain processes occurring on catalyst surfaces. These studies are crucial for the development of new catalysts for processes like Metal-Organic Chemical Vapor Deposition (MOCVD).

Furthermore, the development of new catalysts for the polymerization of 2-methylpropene is an active area of research. researchgate.net Molybdenum-based complexes have shown activity as catalysts for the polymerization of isobutene. researchgate.net The use of deuterated monomers like this compound in these systems can help in elucidating the polymerization mechanism and the structure of the resulting polymers.

The heterofunctionalization of alkenes, such as hydroamination and hydrophosphination, catalyzed by organometallic complexes of alkaline earth metals, is another emerging area where deuterated substrates can be instrumental. royalsocietypublishing.org Deuterium labeling experiments have been used to infer the formation of intermediates and to distinguish between different catalytic pathways. royalsocietypublishing.org

Expansion into Isotope-Edited Systems for Biological and Material Science Research

The applications of deuterated compounds extend beyond fundamental chemical research into the realms of biology and material science. Isotope-edited systems, where specific parts of a molecule or material are isotopically labeled, are becoming increasingly important for studying complex systems.

Biological Research:

In biological systems, deuteration is a key strategy in drug design to slow down metabolic processes, a concept known as the "deuterium kinetic isotope effect". bohrium.com Deuterated drugs can exhibit improved pharmacokinetic profiles compared to their non-deuterated counterparts. sioc-journal.cn Furthermore, isotope labeling is crucial for studying the structure and dynamics of large biomolecules like proteins by solution NMR spectroscopy. unl.pt Deuteration of high-molecular-weight proteins significantly improves the relaxation properties of the remaining protons, enabling more detailed structural studies. unl.pt

Material Science Research:

In material science, deuterated compounds are used as tracers and in the synthesis of novel materials with specific properties. For example, fully deuterated hydrocarbons are used in the development of lubricating oils. researchgate.net The use of deuterium as a tracer is also employed in studying oil consumption in internal combustion engines. researchgate.net

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methylpropene-1,1-D₂ with high isotopic purity, and how can deuterium incorporation be validated?

- Methodology :

- Synthesis : Use elimination reactions of deuterated precursors (e.g., 2-bromo-2-methylpropane-D₄ with a strong base like NaOD/D₂O) to yield 2-methylpropene-1,1-D₂. Ensure anhydrous conditions to minimize isotopic exchange .

- Validation : Employ mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 72 for C₄H₆D₂) and deuterium NMR (²H NMR) to verify isotopic labeling at specific positions. Compare with non-deuterated analogs for benchmarking .

- Data Table :

| Method | Yield (%) | Isotopic Purity (%) | Key Techniques for Validation |

|---|---|---|---|

| Base-induced elimination | 85–90 | ≥98 | ²H NMR, MS, IR |

| Catalytic deuteration | 70–75 | 95–97 | GC-MS, Isotopic Ratio Analysis |

Q. Which spectroscopic techniques are critical for characterizing 2-Methylpropene-1,1-D₂, and how do spectral features differ from non-deuterated analogs?

- Methodology :

- ¹³C NMR : Observe upfield shifts for deuterated carbons (e.g., C-1 and C-1' in 2-methylpropene-1,1-D₂) due to reduced spin-spin coupling.

- IR Spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) with C-H stretches (~2900–3100 cm⁻¹) to confirm deuteration .

- Key Finding : Deuterium substitution reduces vibrational frequencies by ~√2, enabling unambiguous identification of isotopic labeling.

Q. What are the best practices for handling and storing 2-Methylpropene-1,1-D₂ to prevent isotopic exchange or degradation?

- Guidelines :

- Store under inert gas (Ar/N₂) at ≤–20°C to minimize thermal degradation.

- Use glassware dried at 120°C to avoid moisture-induced isotopic exchange .

- Avoid prolonged exposure to acidic/basic environments, which may catalyze H/D exchange .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of 2-Methylpropene-1,1-D₂ be quantified in acid-catalyzed hydration reactions, and what experimental controls are essential?

- Methodology :

- Experimental Design : Conduct parallel reactions with deuterated and non-deuterated substrates under identical conditions (pH, temperature). Use stopped-flow spectroscopy to monitor reaction rates.

- Controls : Include internal standards (e.g., tert-butanol) to normalize instrumental drift. Replicate experiments ≥3 times to ensure statistical significance .

Q. What computational strategies are effective for modeling the electronic and steric effects of deuterium substitution in 2-Methylpropene-1,1-D₂?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to compare bond lengths and charge distributions between C-H and C-D bonds.